molecular formula C14H9Cl2FO2 B5846628 4-fluorobenzyl 2,4-dichlorobenzoate

4-fluorobenzyl 2,4-dichlorobenzoate

Cat. No.: B5846628
M. Wt: 299.1 g/mol
InChI Key: SEXJLTWNTOHGJK-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C14H9Cl2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are substituted by chlorine atoms, and the hydrogen atom of the carboxyl group is replaced by a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorobenzyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzyl 2,4-dichlorobenzoate is unique due to the combination of fluorine and chlorine substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(4-fluorophenyl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-3-6-12(13(16)7-10)14(18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXJLTWNTOHGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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